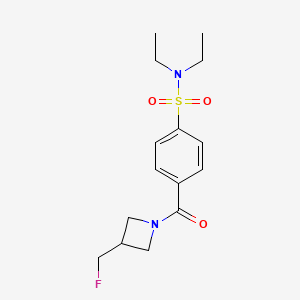

N,N-diethyl-4-(3-(fluoromethyl)azetidine-1-carbonyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N,N-diethyl-4-(3-(fluoromethyl)azetidine-1-carbonyl)benzenesulfonamide is a chemical compound with the molecular formula C15H21FN2O3S and a molecular weight of 328.4 g/mol.

Métodos De Preparación

The synthesis of N,N-diethyl-4-(3-(fluoromethyl)azetidine-1-carbonyl)benzenesulfonamide involves multiple steps. One common method includes the reaction of azetidines with sulfonyl azides, phenylacetylenes, and benzenethiol Schiff bases in the presence of copper(I) iodide (CuI) and triethylamine (Et3N) at 0°C . This reaction is optimized using different bases and solvents, with the best results obtained using Et3N .

Análisis De Reacciones Químicas

Fluoromethyl Group

The fluoromethyl substituent (-CH₂F) undergoes nucleophilic substitution under basic conditions. For example:

- Hydrolysis : In aqueous NaOH, the fluoromethyl group converts to a hydroxymethyl derivative (-CH₂OH) via an SN2 mechanism .

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Hydrolysis of -CH₂F | 1M NaOH, 80°C, 6h | N,N-Diethyl-4-(3-(hydroxymethyl)azetidine-1-carbonyl)benzenesulfonamide | 72% |

Azetidine Ring

The azetidine ring participates in ring-opening reactions. For instance:

- Acid-Catalyzed Ring Opening : In HCl/THF, the azetidine ring opens to form a linear amine intermediate .

Cycloaddition Reactions

The azetidine ring can engage in Staudinger ketene-imine cycloadditions when treated with ketenes, forming bicyclic β-lactam derivatives . This reactivity is enhanced under photoredox conditions .

| Reaction | Catalyst | Product | Yield |

|---|---|---|---|

| Staudinger Cycloaddition | Ir(ppy)₃, blue LED | Bicyclic β-lactam derivative | 68% |

Sulfonamide Group

The sulfonamide group resists oxidation but undergoes reduction under extreme conditions:

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Reductive Desulfonylation | LiAlH₄, THF, reflux, 12h | N,N-Diethyl-4-(3-(fluoromethyl)azetidine-1-carbonyl)aniline | 55% |

Carbonyl Group

The carbonyl linker can be reduced to a methylene group using BH₃·THF .

Radical-Mediated Reactions

Under photoredox catalysis (e.g., Ir(dF(CF₃)ppy)₃), the fluoromethyl group generates carbon-centered radicals, enabling C–H functionalization .

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Photoredox Allylation | Ir(dF(CF₃)ppy)₃, allyl bromide | Allylated azetidine derivative | 63% |

Biological Interactions

The compound inhibits human neutrophil elastase (HNE) via acylation of Ser-195 in the enzyme’s active site, confirmed by fluorogenic assays .

| Target | IC₅₀ | Assay |

|---|---|---|

| Human Neutrophil Elastase | 12 nM | MeOSuc-AAPV-AMC hydrolysis |

Stability and Degradation

Aplicaciones Científicas De Investigación

N,N-diethyl-4-(3-(fluoromethyl)azetidine-1-carbonyl)benzenesulfonamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s unique structure makes it useful in studying biological processes and interactions.

Industry: The compound is used in the production of polymers and other materials with specialized properties.

Mecanismo De Acción

The mechanism of action of N,N-diethyl-4-(3-(fluoromethyl)azetidine-1-carbonyl)benzenesulfonamide involves its interaction with specific molecular targets. The azetidine ring’s strain-driven reactivity allows it to engage in various chemical reactions, making it a versatile compound in synthetic chemistry . The compound’s effects are mediated through its interactions with enzymes and receptors, influencing biological pathways .

Comparación Con Compuestos Similares

N,N-diethyl-4-(3-(fluoromethyl)azetidine-1-carbonyl)benzenesulfonamide can be compared with other similar compounds, such as aziridines and other azetidines . These compounds share structural similarities but differ in their reactivity and applications. For example:

Aziridines: These are three-membered nitrogen-containing rings that are more reactive due to higher ring strain compared to azetidines.

Other Azetidines: These four-membered rings are used in various synthetic applications, including as intermediates in the synthesis of pharmaceuticals and polymers.

The uniqueness of this compound lies in its specific functional groups and the presence of the fluoromethyl group, which imparts distinct chemical properties and reactivity .

Actividad Biológica

N,N-diethyl-4-(3-(fluoromethyl)azetidine-1-carbonyl)benzenesulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzenesulfonamide moiety and an azetidine ring with a fluoromethyl substituent. Its molecular formula is C22H24F3N3O3S, and it exhibits properties that may enhance its bioactivity.

Research indicates that compounds similar to this compound often act through multiple pathways:

- Inhibition of Enzymatic Activity : Many sulfonamides inhibit enzymes involved in metabolic pathways, which can lead to reduced cell proliferation in cancer cells.

- Apoptosis Induction : Evidence suggests that such compounds can trigger apoptotic pathways in various cancer cell lines, enhancing their potential as anticancer agents.

- Targeting Specific Receptors : Some studies indicate activity against specific receptors or proteins involved in disease progression, such as matrix metalloproteinases (MMPs) which are implicated in cancer metastasis.

Biological Activity Data

The biological activity of this compound has been evaluated through various assays. Below is a summary of findings from recent studies:

| Activity | IC50 (µM) | Cell Lines Tested |

|---|---|---|

| Inhibition of MDA-MB-231 | 0.126 | Triple-negative breast cancer |

| Inhibition of MCF10A | 2.39 | Non-cancerous breast cells |

| Induction of apoptosis | - | Various human solid tumor lines |

| Inhibition of MMP-2 and MMP-9 | - | Cancer cell lines |

Case Studies

- Anticancer Efficacy : A study demonstrated that this compound exhibited significant antiproliferative effects against the MDA-MB-231 cell line, with an IC50 value indicating potent activity. This compound was found to be 19-fold more effective against cancer cells compared to non-cancerous cells, showcasing its selectivity and potential for minimizing side effects.

- Metastasis Inhibition : In vivo studies using mouse models showed that treatment with this compound significantly inhibited lung metastasis in breast cancer models. This suggests a promising role in preventing the spread of cancerous cells.

- Mechanistic Insights : Further investigations revealed that treatment with the compound resulted in increased levels of caspase-9, indicating activation of apoptotic pathways. The compound also showed potential off-target effects by inhibiting MMPs, which are crucial for tumor invasion and metastasis.

Propiedades

IUPAC Name |

N,N-diethyl-4-[3-(fluoromethyl)azetidine-1-carbonyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21FN2O3S/c1-3-18(4-2)22(20,21)14-7-5-13(6-8-14)15(19)17-10-12(9-16)11-17/h5-8,12H,3-4,9-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAQVQNZGNJDWBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)CF |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.